REACTION_CXSMILES
|
Cl[C:2]1([CH:8]=[CH:7][CH:6]=[CH:5][CH:4]1[N+:9]([O-:11])=[O:10])[NH2:3].[CH:12]1(N)[CH2:14][CH2:13]1>C(OCC)(=O)C>[CH:12]1([NH:3][C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N+:9]([O-:11])=[O:10])[CH2:14][CH2:13]1
|
Name
|
1-Chloro-2-nitroaniline
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
ClC1(N)C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
17.15 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
The organic solution was washed with a saturated brine solution (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel using 60% hexane in chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC1=C(C=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.04 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |